molecular formula C12H10FNO B8765957 (4-Fluorophenyl)(pyridin-3-YL)methanol

(4-Fluorophenyl)(pyridin-3-YL)methanol

Cat. No.: B8765957
M. Wt: 203.21 g/mol
InChI Key: DBDSGGHRDPUUID-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(pyridin-3-yl)methanol is a chiral alcohol featuring a fluorinated aromatic ring (4-fluorophenyl) and a pyridine moiety (pyridin-3-yl) attached to a central hydroxymethyl group.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

(4-fluorophenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C12H10FNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H

InChI Key

DBDSGGHRDPUUID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(pyridin-3-YL)methanol typically involves the reaction of 4-fluorobenzaldehyde with 3-pyridylmethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process may require solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Fluorophenyl)(pyridin-3-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(pyridin-3-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyridyl group may facilitate interactions with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (4-Fluorophenyl)(pyridin-3-yl)methanol with similar compounds, emphasizing substituent variations and their implications:

Compound Name Substituents Key Properties/Applications References
(4-Fluorophenyl)(phenyl)methanol Phenyl instead of pyridin-3-yl High enantioselectivity (99% ee) via Ru(II)-catalyzed reduction; used in chiral alcohol synthesis . [3]
(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol Pyridin-2-yl with 3-F, 4-OCH₃; phenyl group Laboratory use; potential pharmacological activity inferred from fluorinated pyridine derivatives . [15]
(4-Chloropyridin-3-yl)methanol Chlorine at pyridin-4 position Research chemical; solubility in methanol/ethanol; used in heterocyclic intermediate synthesis . [17]
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol Trifluoromethylphenyl on pyridin-5 position High electron-withdrawing effect; applications in agrochemical or medicinal chemistry . [19]
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol Piperidine ring instead of pyridine; fluorophenyl Pharmacological relevance (e.g., paroxetine impurity); stereochemical complexity . [10, 16]

Key Observations :

  • Substituent Position : Pyridine substitution (2-yl vs. 3-yl) alters electronic and steric profiles. For example, pyridin-3-yl derivatives may exhibit stronger hydrogen-bonding due to nitrogen positioning, affecting solubility and reactivity.
  • Electron Effects : Fluorine and trifluoromethyl groups enhance stability and lipophilicity, whereas methoxy groups (e.g., in ) increase polarity.
  • Heterocycle Variation : Piperidine-based analogues () demonstrate how ring saturation impacts biological activity and stereoselectivity.

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